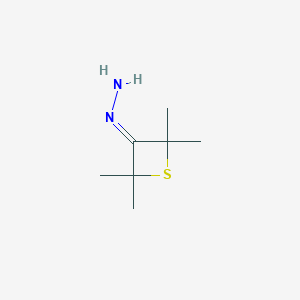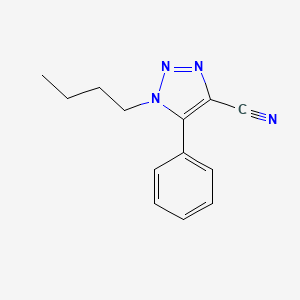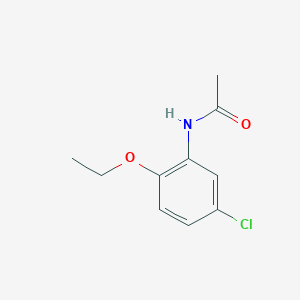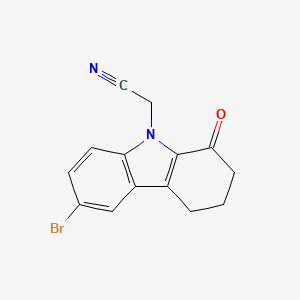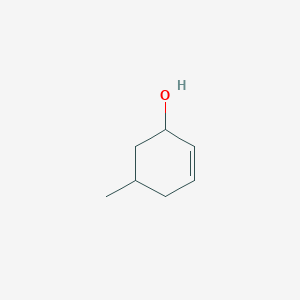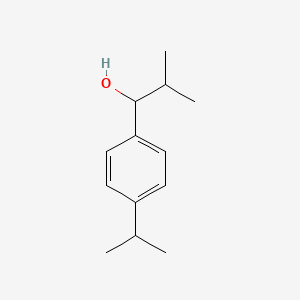
I+/-,4-Bis(1-methylethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I+/-,4-Bis(1-methylethyl)benzenemethanol, also known as 1,4-Diisopropylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene with two isopropyl groups attached to the 1 and 4 positions of the benzene ring. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of I+/-,4-Bis(1-methylethyl)benzenemethanol typically involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,4-isomer .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale alkylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
I+/-,4-Bis(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include quinones, halogenated derivatives, and nitro compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
I+/-,4-Bis(1-methylethyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of I+/-,4-Bis(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diisopropylbenzene: A similar compound with the same molecular formula but different structural isomers.
1,3-Diisopropylbenzene: Another isomer with the isopropyl groups attached to the 1 and 3 positions of the benzene ring.
1,2-Diisopropylbenzene: An isomer with the isopropyl groups attached to the 1 and 2 positions of the benzene ring.
Uniqueness
I+/-,4-Bis(1-methylethyl)benzenemethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Propriétés
Numéro CAS |
1116572-74-7 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13-14H,1-4H3 |
Clé InChI |
KJKGXTKTCHMNAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


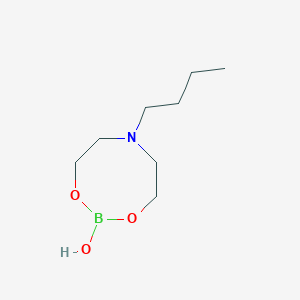
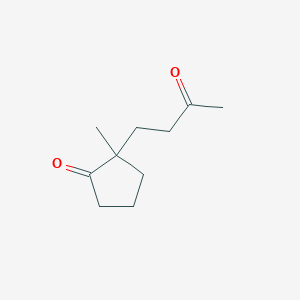
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
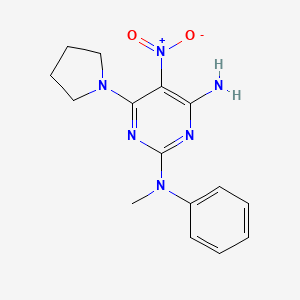
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
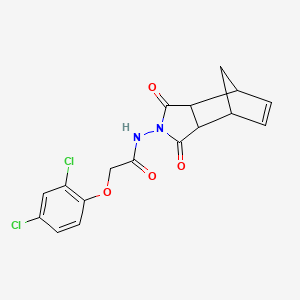
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
